Cas no 2229511-66-2 (3-(3,5-dichlorophenyl)-1,1-difluoro-2-methylpropan-2-amine)

3-(3,5-Dichlorophenyl)-1,1-difluoro-2-methylpropan-2-amine is a fluorinated amine derivative featuring a dichlorophenyl substituent, offering unique chemical properties for specialized applications. Its difluoro and dichlorophenyl groups contribute to enhanced stability and reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound's structural features, including the tertiary amine and aromatic chlorination, provide versatility in derivatization and functionalization. Its well-defined molecular architecture ensures consistent performance in research and industrial processes. Suitable for use in cross-coupling reactions and as a building block for bioactive molecules, this compound is characterized by high purity and reliable synthetic reproducibility.
3-(3,5-dichlorophenyl)-1,1-difluoro-2-methylpropan-2-amine structure
2229511-66-2 structure
Product Name:3-(3,5-dichlorophenyl)-1,1-difluoro-2-methylpropan-2-amine
CAS No:2229511-66-2
MF:C10H11Cl2F2N
MW:254.103847742081
CID:6129453
PubChem ID:165629547
Update Time:2025-10-19

3-(3,5-dichlorophenyl)-1,1-difluoro-2-methylpropan-2-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(3,5-dichlorophenyl)-1,1-difluoro-2-methylpropan-2-amine
    • EN300-1949641
    • 2229511-66-2
    • Inchi: 1S/C10H11Cl2F2N/c1-10(15,9(13)14)5-6-2-7(11)4-8(12)3-6/h2-4,9H,5,15H2,1H3
    • InChI Key: FUFBDGBCBGKNCX-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=C(C=1)CC(C)(C(F)F)N)Cl

Computed Properties

  • Exact Mass: 253.0236611g/mol
  • Monoisotopic Mass: 253.0236611g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 206
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 26Ų

3-(3,5-dichlorophenyl)-1,1-difluoro-2-methylpropan-2-amine Pricemore >>

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Additional information on 3-(3,5-dichlorophenyl)-1,1-difluoro-2-methylpropan-2-amine

Research Brief on 3-(3,5-dichlorophenyl)-1,1-difluoro-2-methylpropan-2-amine (CAS: 2229511-66-2)

Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the potential of 3-(3,5-dichlorophenyl)-1,1-difluoro-2-methylpropan-2-amine (CAS: 2229511-66-2) as a promising compound for therapeutic applications. This research brief synthesizes the latest findings on this molecule, focusing on its chemical properties, biological activity, and potential clinical relevance.

The compound, characterized by its unique difluoromethyl and dichlorophenyl moieties, has garnered attention due to its structural novelty and potential as a modulator of key biological pathways. Recent studies have explored its synthesis, stability, and reactivity, providing insights into its suitability for drug development. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm its purity and structural integrity.

In vitro and in vivo studies have demonstrated the compound's ability to interact with specific protein targets, particularly those involved in neurological and metabolic disorders. Preliminary data suggest that 3-(3,5-dichlorophenyl)-1,1-difluoro-2-methylpropan-2-amine exhibits selective binding affinity, which could be leveraged for the development of targeted therapies. However, further pharmacokinetic and toxicological evaluations are required to fully assess its therapeutic potential.

One of the most notable findings is the compound's stability under physiological conditions, which enhances its viability as a drug candidate. Researchers have also investigated its metabolic pathways, identifying potential metabolites that could influence its efficacy and safety profile. These studies underscore the importance of optimizing the compound's formulation to maximize bioavailability and minimize off-target effects.

Despite these promising results, challenges remain in translating these findings into clinical applications. Issues such as scalability of synthesis, cost-effectiveness, and regulatory compliance need to be addressed. Collaborative efforts between academia and industry will be crucial in overcoming these hurdles and advancing the compound through the drug development pipeline.

In conclusion, 3-(3,5-dichlorophenyl)-1,1-difluoro-2-methylpropan-2-amine represents a compelling area of research with significant potential for therapeutic innovation. Continued exploration of its biological mechanisms and optimization of its chemical properties will be essential for realizing its full clinical value. This brief serves as a foundation for future studies and highlights the need for interdisciplinary collaboration in advancing this promising compound.

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